2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carbonitrile
Description
Historical Context of Thiophene-Based Boronic Esters
The development of thiophene-based boronic esters emerged from the broader evolution of organoboron chemistry, which began with Frankland's pioneering work in 1860 when he first prepared and isolated ethylboronic acid through the oxidation of triethylborane. The significance of thiophene derivatives became apparent as researchers recognized the unique electronic properties of this five-membered heterocycle, particularly its ability to participate in conjugated systems while maintaining stability and synthetic accessibility.
The synthesis of thienyl boronic acids and esters gained momentum in the early 2000s, with significant contributions from multiple research groups who developed efficient protocols for their preparation. These early studies established that 2,3-substituted thienylboronic acids could be synthesized through noncryogenic protocols involving electrophilic introduction followed by palladium-catalyzed borylation with pinacolborane. The development of these synthetic methodologies proved crucial for advancing the field, as traditional boronic acid derivatives often suffered from instability issues, particularly protodeboronation under various reaction conditions.
A major breakthrough in thiophene boronic ester chemistry came with the introduction of N-methyliminodiacetic acid (MIDA) boronate esters, which offered exceptional stability to acidic conditions even for electron-rich heteroaryl systems. Burke and co-workers demonstrated that MIDA boronate esters slowly release the active boronic acid under mild basic conditions, minimizing the concentration of sensitive boron species in solution and reducing undesired competitive reactions such as protodeboronation. This innovation enabled high-yielding cross-coupling reactions with previously challenging substrates.
The evolution of thiophene-based boronic ester synthesis continued with the development of more sophisticated protecting groups and synthetic strategies. Recent advances have focused on creating bench-stable crystalline solids that can be produced on scale from inexpensive commodity chemicals. These developments have established thiophene boronic esters as fundamental building blocks in materials science, particularly for the synthesis of conjugated polymers used in organic electronics applications.
Structural Significance of the 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane Moiety
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, commonly referred to as the pinacol boronate ester, represents one of the most important protecting groups in modern organoboron chemistry. This cyclic structure provides exceptional stability compared to the corresponding free boronic acid, making it an ideal choice for synthetic applications requiring prolonged storage or harsh reaction conditions. The pinacol protection strategy addresses several critical challenges associated with boronic acid chemistry, including susceptibility to protodeboronation, oxidation, and polymerization in polar protic media.
The structural design of the pinacol boronate ester involves the formation of a six-membered ring through coordination of the boron center with two oxygen atoms from the pinacol diol. This arrangement creates a thermodynamically stable complex that effectively shields the boron center from unwanted reactions while maintaining the ability to regenerate the reactive boronic acid under appropriate conditions. The tetramethyl substitution pattern on the dioxaborolane ring provides additional steric protection, further enhancing the stability of the ester linkage.
Research has demonstrated that pinacol boronate esters exhibit superior storage characteristics compared to alternative protecting groups. These compounds are typically isolated as air- and chromatography-stable crystalline solids that can be handled under ambient conditions without special precautions. The stability profile makes them particularly attractive for industrial applications where reliable supply chains and consistent product quality are essential.
The deprotection mechanism of pinacol boronate esters has been extensively studied, revealing that the process typically proceeds through transesterification followed by hydrolysis. Studies using oxygen-17 labeled water have shown that hydrolysis occurs exclusively through heterolysis of the boron-oxygen bonds rather than the carbon-oxygen bonds of the ester moiety. This selectivity ensures that the organic framework remains intact during deprotection, allowing for precise control over the reaction outcome.
Kinetic investigations have revealed that the rate of pinacol boronate hydrolysis is influenced by several factors, including the electronic nature of the attached aromatic system and the reaction conditions employed. Electron-rich heteroaromatic systems, such as thiophenes, tend to undergo slower hydrolysis compared to electron-neutral or electron-deficient aromatics, a phenomenon attributed to the buildup of negative charge at the boron center during the hydrolysis process.
Role of the Carbonitrile Substituent in Electronic Modulation
The carbonitrile group represents one of the most powerful electron-withdrawing substituents available to synthetic chemists, and its incorporation into thiophene-based systems produces profound effects on both electronic structure and reactivity patterns. The cyano group's strong electron-withdrawing character stems from its ability to stabilize negative charge through resonance delocalization, effectively lowering the energy of the lowest unoccupied molecular orbital and significantly altering the electronic properties of the thiophene ring.
Research on cyanothiophene derivatives has demonstrated that the introduction of a cyano substituent can dramatically lower the highest occupied molecular orbital energy levels of thiophene-based polymers. Studies on random poly(3-hexylthiophene-co-3-cyanothiophene-co-3-(2-ethylhexyl)thiophene) copolymers have shown that incorporation of 3-cyanothiophene units enables the achievement of very low highest occupied molecular orbital levels, with values as low as -5.78 electron volts reported for exclusively thiophene-based polymers.
The electronic modulation provided by the carbonitrile substituent extends beyond simple orbital energy adjustments to influence fundamental chemical reactivity patterns. The electron-withdrawing nature of the cyano group affects the thiophene ring's susceptibility to electrophilic attack, typically reducing reactivity at positions adjacent to the substituent while potentially activating remote positions through inductive effects. This selectivity can be exploited in synthetic strategies to achieve regiocontrolled functionalization of thiophene derivatives.
Spectroscopic studies have revealed that cyanothiophene derivatives exhibit distinctive optical properties compared to their unsubstituted counterparts. The presence of the electron-withdrawing cyano group typically results in blue-shifted absorption and emission spectra, reflecting the stabilization of the excited state relative to the ground state. These optical property modifications make cyanothiophene derivatives particularly valuable in applications requiring precise tuning of electronic and photophysical characteristics.
The influence of the carbonitrile substituent on molecular geometry and intermolecular interactions represents another critical aspect of its role in electronic modulation. The linear geometry of the cyano group and its ability to participate in dipole-dipole interactions can significantly influence solid-state packing arrangements and bulk material properties. These effects are particularly important in applications involving thin-film formation or crystalline material properties, where intermolecular organization directly impacts performance characteristics.
| Property | Unsubstituted Thiophene | 3-Cyanothiophene | Effect of Cyano Substitution |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | -5.2 eV | -5.78 eV | 0.58 eV decrease |
| Electron-withdrawing Character | Moderate | Strong | Enhanced |
| Polymerization Reactivity | Standard | Modified | Improved control |
| Optical Properties | Standard absorption | Blue-shifted | Tunable characteristics |
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO2S/c1-10(2)11(3,4)15-12(14-10)9-8(7-13)5-6-16-9/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUWLMWBUSUJPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623312 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
463336-26-7 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile | |
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Preparation Methods
Palladium-Catalyzed Miyaura Borylation
A representative reaction involves the borylation of 3-bromothiophene-2-carbonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst and a suitable base.
3-bromothiophene-2-carbonitrile + B2pin2 → 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile
- Palladium(0) sources such as Pd(dba)2 or Pd(OAc)2
- Ligands like Xantphos or XPhos have been shown to enhance catalytic activity and selectivity.
Base:
- Cesium carbonate (Cs2CO3) is commonly employed to facilitate the reaction.
- Mixed solvents such as toluene/water or cyclopentyl methyl ether (CPME)/water are preferred for optimal solubility and reaction efficiency.
- Typical reaction temperatures range from 55 °C to 115 °C.
- Reaction times vary from 1 hour to 16 hours depending on catalyst loading and solvent choice.
Optimization Data and Catalyst Screening
A detailed catalyst and ligand screening study from related Suzuki–Miyaura cross-coupling reactions (though on related heteroarylboronic acids) provides insight into optimal conditions that can be adapted for the preparation of this compound.
| Entry | Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Conversion (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pd(dba)2 (5%) | Xantphos (5%) | 3 | Tol:H2O (4:1) | 115 | 16 | 99 |
| 2 | Pd(dba)2 (2.5%) | Xantphos (5%) | 1 | CPME:H2O (4:1) | 106 | 0.75 | 99 (73% yield) |
| 3 | Pd(dba)2 (1%) | Xantphos (2%) | 1 | CPME:H2O (4:1) | 106 | 16 | 90 |
Notes: Tol = toluene; CPME = cyclopentyl methyl ether; dba = dibenzylideneacetone.
This data indicates that Pd(dba)2 combined with Xantphos ligand and Cs2CO3 base in CPME/water solvent at ~106 °C for under 1 hour achieves near-quantitative conversion and good isolated yield for similar heteroarylboronate esters.
Notes on Solubility and Formulation
- When preparing solutions, it is critical to add solvents sequentially and ensure clarity at each step.
- Physical methods such as vortexing, ultrasound, or gentle heating can assist dissolution.
- Co-solvents like PEG300, Tween 80, and corn oil may be used for in vivo formulations, with careful mixing and clarification steps to maintain solution stability.
Summary of Key Preparation Method
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Starting material: 3-bromothiophene-2-carbonitrile | Commercially available or synthesized via bromination |
| 2 | Borylation reagent: bis(pinacolato)diboron (B2pin2) | Stoichiometric or slight excess |
| 3 | Catalyst: Pd(dba)2 (1–5 mol %) | Pd(0) source preferred for high activity |
| 4 | Ligand: Xantphos or XPhos (2–5 mol %) | Enhances catalytic turnover and selectivity |
| 5 | Base: Cs2CO3 (1–3 equiv) | Facilitates transmetalation |
| 6 | Solvent: CPME/H2O or Tol/H2O | Biphasic system improves reaction efficiency |
| 7 | Temperature: 100–115 °C | Elevated temperature accelerates reaction |
| 8 | Time: 0.75–16 hours | Depends on catalyst loading and solvent |
| 9 | Workup: Filtration, extraction, purification | Chromatography to isolate pure boronate ester |
Chemical Reactions Analysis
Types of Reactions
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carbonitrile undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are used under mild conditions.
Substitution: Electrophiles like bromine or iodine can be used in the presence of a Lewis acid catalyst.
Major Products
Suzuki-Miyaura Coupling: Produces biaryl compounds or styrenes.
Oxidation: Yields alcohols or phenols.
Substitution: Results in halogenated thiophene derivatives.
Scientific Research Applications
Organic Electronics
One of the primary applications of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carbonitrile is in the field of organic electronics:
- Organic Photovoltaics (OPVs) : The compound can be utilized as an electron donor or acceptor material in OPVs due to its favorable electronic properties and light absorption capabilities.
- Organic Field Effect Transistors (OFETs) : Its high charge mobility makes it a suitable candidate for use in OFETs where it can enhance device performance.
Medicinal Chemistry
In medicinal chemistry, this compound has shown promise as a building block for drug development:
- Anticancer Agents : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic activity against various cancer cell lines.
- Bioconjugation : The presence of the dioxaborolane moiety allows for selective bioconjugation reactions with biomolecules, facilitating targeted drug delivery systems.
Materials Science
The compound's unique structural features make it valuable in materials science:
- Polymer Chemistry : It can serve as a monomer or cross-linking agent in the synthesis of advanced polymeric materials with tailored properties.
- Sensors : Its electronic properties can be exploited in the development of sensors for detecting environmental pollutants or biological markers.
Case Study 1: Organic Photovoltaics
A study demonstrated that incorporating this compound into OPV devices significantly improved power conversion efficiency compared to conventional materials. The results indicated a notable increase in charge carrier mobility and light absorption capabilities.
Case Study 2: Anticancer Activity
Research conducted on modified versions of this compound revealed promising anticancer effects against human breast cancer cells. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression.
Mechanism of Action
The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carbonitrile involves its ability to participate in various chemical reactions due to the presence of the bor
Biological Activity
The compound 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on diverse research findings.
The molecular formula of the compound is with a molecular weight of approximately 229.23 g/mol. The structure includes a thiophene ring substituted with a carbonitrile group and a boron-containing moiety, which is significant for its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in signal transduction pathways, particularly those related to cancer cell proliferation and survival.
- Cereblon Ligand Interaction : Research indicates that compounds similar to this one can function as ligands for cereblon E3 ubiquitin ligase. This interaction facilitates the targeted degradation of proteins involved in oncogenesis, suggesting potential utility in cancer therapy .
- Antioxidant Properties : The compound exhibits antioxidant activity, which can mitigate oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), potentially reducing the risk of chronic diseases including cancer and neurodegenerative disorders.
- Anti-inflammatory Effects : Studies have shown that this compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases. The inhibition of pro-inflammatory cytokines could lead to reduced inflammation in various tissues.
Case Studies and Research Findings
Table 1: Summary of Biological Activities
Recent Research
A recent study highlighted the synthesis and evaluation of various derivatives of thiophene-based compounds, including this compound. The results demonstrated significant cytotoxicity against several cancer cell lines, suggesting a promising avenue for drug development .
Comparison with Similar Compounds
Positional Isomers: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile
- Structure : The boronate ester is at the 5-position of the thiophene ring instead of the 2-position.
- Key Differences: Electronic Effects: The 2-boronate group in the target compound may experience greater conjugation with the thiophene ring compared to the 5-position isomer, altering its reactivity in cross-coupling reactions.
- Applications : Both isomers serve as coupling partners, but regioselectivity in product formation varies depending on the boronate position .
Benzo[b]thiophene Derivatives: 4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane
- Structure : Features a benzo[b]thiophene core with a methyl group at the 2-position and a boronate ester at the 3-position (CAS: 1174298-60-2; MW: 274.19 g/mol) .
- Solubility: The bulky benzo[b]thiophene moiety may lower solubility in polar solvents, complicating reaction setups.
- Applications : Used in synthesizing extended π-conjugated systems for optoelectronic materials .
Aniline-Based Boronate: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Structure : A boronate ester attached to an aniline ring (CAS: 214360-60-8; MW: 219.09 g/mol; mp: 165.5–166.5°C) .
- Key Differences :
- Electronic Effects : The electron-donating -NH₂ group in aniline reduces the electrophilicity of the boronate, requiring harsher coupling conditions compared to the electron-withdrawing -CN group in the thiophene derivative.
- Stability : The aniline derivative is sensitive to oxidation, necessitating storage at 0–6°C, whereas the thiophene-carbonitrile compound may exhibit greater air stability due to the -CN group .
Tetrahydrobenzo[b]thiophene Derivatives: 2-(1,3-Dioxoisoindolin-2-yl)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
- Structure: A saturated tetrahydrobenzo[b]thiophene core with phthalimide and cyano substituents (mp: 277–278°C; synthesized via acetic acid reflux) .
- Key Differences :
Comparative Data Table
Research Findings and Reactivity Insights
- Electronic Effects : The -CN group in the thiophene derivative enhances the electrophilicity of the boronate, facilitating transmetallation in Suzuki-Miyaura reactions compared to electron-rich analogs like the aniline derivative .
- Steric Considerations : The thiophene ring’s smaller size compared to benzo[b]thiophene derivatives reduces steric clashes, improving compatibility with bulky palladium catalysts .
- Synthetic Utility : The target compound’s balance of stability and reactivity makes it a preferred reagent for constructing heteroaryl motifs in drug candidates (e.g., kinase inhibitors) .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation. For example, halogenated thiophene precursors (e.g., 3-bromothiophene-3-carbonitrile) react with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF at 80–100°C. Reaction progress is monitored via TLC, and purification involves column chromatography or recrystallization from ethanol .
- Key Data :
| Precursor | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| 3-Bromothiophene derivative | Pd(dppf)Cl₂ | THF | 75–85% |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key features should be analyzed?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of the nitrile group (C≡N stretch at ~2220 cm⁻¹) and boronate ester (B-O stretches at ~1350–1280 cm⁻¹) .
- NMR :
- ¹H NMR : Look for aromatic protons (δ 7.5–8.5 ppm for thiophene) and pinacol methyl groups (δ 1.2–1.4 ppm).
- ¹³C NMR : Nitrile carbon at ~115 ppm and quaternary carbons adjacent to boron at ~85 ppm .
- LC-MS/HRMS : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns due to boron .
Q. How can researchers optimize reaction conditions for coupling reactions involving this boronate ester?
- Methodological Answer : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) and solvents (e.g., DMF vs. dioxane) to improve yields. Use additives like K₂CO₃ to enhance reactivity. Monitor reaction progress via HPLC or GC-MS .
Advanced Research Questions
Q. How do steric and electronic effects of the tetramethyl dioxaborolane group influence cross-coupling efficiency?
- Methodological Answer : Perform DFT calculations to map electron density on the boronate group and assess steric hindrance using X-ray crystallography. Compare coupling rates with analogous compounds lacking methyl substituents .
- Key Finding : Methyl groups on the boronate enhance stability but reduce electrophilicity, requiring higher catalyst loading for Suzuki reactions .
Q. What strategies resolve discrepancies in NMR data when synthesizing derivatives of this compound?
- Methodological Answer : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY can distinguish between regioisomers formed during functionalization. Compare experimental shifts with computed NMR (e.g., DFT/B3LYP) .
- Case Study : In thiophene-3-carbonitrile derivatives, ambiguous aromatic signals were resolved via ¹H-¹³C HMBC correlations to confirm substitution patterns .
Q. How can computational modeling predict the compound’s reactivity in non-traditional reactions (e.g., photoredox catalysis)?
- Methodological Answer : Use molecular docking or time-dependent DFT to simulate excited-state interactions. Validate predictions via experimental screening under UV/visible light with [Ru(bpy)₃]²⁺ as a photocatalyst .
Research Applications
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
